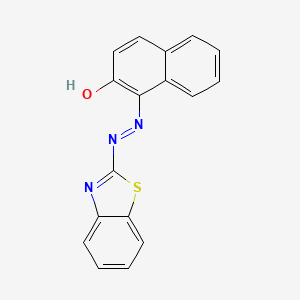

1-(2-Benzothiazolylazo)-2-naphthol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(2-Benzothiazolylazo)-2-naphthol is an organic compound known for its vibrant color and applications in various scientific fields. It is a derivative of naphthol and benzothiazole, which are both aromatic compounds. This compound is often used in analytical chemistry due to its ability to form complexes with metals, making it useful as a reagent in various chemical analyses.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Benzothiazolylazo)-2-naphthol typically involves the diazotization of 2-aminobenzothiazole followed by coupling with 2-naphthol. The reaction conditions usually require an acidic medium, such as hydrochloric acid, and a temperature range of 0-5°C to maintain the stability of the diazonium salt formed during the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified using recrystallization or chromatography techniques.

化学反応の分析

Types of Reactions

1-(2-Benzothiazolylazo)-2-naphthol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the azo group into amines.

Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce amine derivatives.

科学的研究の応用

Analytical Chemistry

Metal Ion Detection

One of the primary applications of 1-(2-Benzothiazolylazo)-2-naphthol is in the detection of metal ions. It forms stable complexes with various metals, allowing for sensitive detection methods.

- Copper Detection : A recent study developed an optical sensor utilizing this compound for the quantitative spectrophotometric analysis of copper ions (Cu²⁺). The sensor demonstrated a low detection limit and was effectively used to analyze environmental water samples, showcasing its potential for real-world applications in water quality monitoring .

| Reagent | Measured Signal | Linear Dynamic Range (M) | Detection Limit (M) |

|---|---|---|---|

| This compound | Absorbance | 6.3 × 10⁻⁷ to 1.0 × 10⁻⁴ | 3.3 × 10⁻⁷ |

- Lead Detection : Another study synthesized an ion-selective imprinted polymer based on poly(methacrylic acid) loaded with this compound for the preconcentration and detection of lead ions (Pb²⁺). This method achieved high selectivity and sensitivity, making it suitable for analyzing various samples, including water and food products .

Environmental Applications

Pesticidal Properties

Recent research has explored the use of benzothiazole derivatives, including this compound, in developing novel agrochemicals with pesticidal properties. Compounds derived from this class have shown promising insecticidal activities against pests such as the oriental armyworm and diamondback moth .

- Insecticidal Activity : A series of β-naphthol derivatives containing benzothiazolylamino groups were synthesized and tested for their insecticidal potential. Some compounds exhibited high efficacy at low concentrations, indicating their potential as effective pesticides .

Medicinal Chemistry

Therapeutic Applications

The therapeutic potential of benzothiazole-based compounds, including this compound, has been widely studied. These compounds have been investigated for various biological activities such as anti-inflammatory, antioxidant, and antimicrobial properties.

- Drug Development : Benzothiazole derivatives have been recognized for their roles in developing drugs targeting diseases like cancer and infections. Their ability to interact with biological molecules makes them suitable candidates for further medicinal chemistry research .

Case Study: Optical Sensor Development

In a study published in August 2023, researchers developed an optical sensor using this compound immobilized on agarose membranes for detecting Cu²⁺ ions in environmental samples. The sensor exhibited high sensitivity with a detection limit suitable for practical applications in environmental monitoring .

Case Study: Pesticide Efficacy

Another significant study focused on synthesizing novel benzothiazole derivatives with insecticidal properties. The research demonstrated that specific compounds derived from this compound showed effective mortality rates against agricultural pests, paving the way for new pesticide formulations .

作用機序

The mechanism of action of 1-(2-Benzothiazolylazo)-2-naphthol involves its ability to form stable complexes with metal ions. This property is exploited in analytical chemistry for the detection of specific metals. The compound’s azo group can also undergo various chemical transformations, contributing to its versatility in different applications.

類似化合物との比較

Similar Compounds

2-Naphthalenol, 1-(phenylazo)-: Another azo compound with similar applications in analytical chemistry.

2-Naphthalenol, 1-(4-nitrophenylazo)-: Known for its use in dye production.

2-Naphthalenol, 1-(2-pyridylazo)-: Used in complexometric titrations.

Uniqueness

1-(2-Benzothiazolylazo)-2-naphthol stands out due to its specific structure, which combines the properties of naphthol and benzothiazole. This unique combination enhances its ability to form stable complexes with metal ions, making it particularly useful in analytical applications.

特性

CAS番号 |

3012-50-8 |

|---|---|

分子式 |

C17H11N3OS |

分子量 |

305.4 g/mol |

IUPAC名 |

1-(1,3-benzothiazol-2-yldiazenyl)naphthalen-2-ol |

InChI |

InChI=1S/C17H11N3OS/c21-14-10-9-11-5-1-2-6-12(11)16(14)19-20-17-18-13-7-3-4-8-15(13)22-17/h1-10,21H |

InChIキー |

NXFVJTJWPUVTKK-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=CC(=C2N=NC3=NC4=CC=CC=C4S3)O |

正規SMILES |

C1=CC=C2C(=C1)C=CC(=C2N=NC3=NC4=CC=CC=C4S3)O |

Key on ui other cas no. |

3012-50-8 |

同義語 |

1-2-(benzothiazolylazo)-2-naphthol 2-(2-hydroxy-1-naphthylazo)benzothiazole BTAN |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。